T-26c

概要

説明

科学的研究の応用

T-26c has a wide range of applications in scientific research, including:

Chemistry: Used as a chemical probe to study the activity of matrix metalloproteinase-13 and related enzymes.

Biology: Employed in studies involving cartilage degradation and collagen breakdown.

Medicine: Investigated for its potential therapeutic applications in diseases involving excessive collagen degradation, such as osteoarthritis.

Industry: Utilized in the development of new materials and compounds with specific properties.

作用機序

T-26cは、マトリックスメタロプロテアーゼ-13を選択的に阻害することによって効果を発揮します。この化合物は、酵素の活性部位に結合し、軟骨中のコラーゲンの分解を防ぎます。この阻害は非常に選択的であり、this compoundは他の関連するメタロ酵素に対して2600倍以上の選択性を示します。関与する分子標的と経路には、コラーゲンの分解阻害と軟骨の炎症反応の調節が含まれます。

類似の化合物との比較

類似の化合物

- ルシデリック酸A

- T-5224

- JG26

- PD-166793

- リコリシジン

- MMP2-IN-3

- アデラマスタット

- コンドロイチン硫酸

独自性

This compoundは、マトリックスメタロプロテアーゼ-13に対する非常に高い効力と選択性によって際立っています。そのIC50値は6.75 pMであり、他の多くのMMP-13阻害剤よりも大幅に低く、研究や潜在的な治療用途のための貴重なツールとなっています。

準備方法

合成経路と反応条件

T-26cの合成には、中間体の調製とその後の反応を含む複数のステップが含まれます。主なステップには次のものがあります。

チエノピリミジン核の形成: これは、チエノ[2,3-d]ピリミジン誘導体を様々な試薬と反応させて核構造を形成することを含みます。

官能基の導入: メトキシフェニルや安息香酸などの官能基は、適切な試薬との反応によって導入されます。

最終的な組み立て: 最終的な化合物は、一連のカップリング反応と精製ステップによって組み立てられます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高スループット反応器、自動化された精製システム、厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性を確保します .

化学反応解析

反応の種類

This compoundは、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、化合物の官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応によって生成される主な生成物には、官能基が修飾されたthis compoundの様々な誘導体が含まれ、それらはさらなる研究開発に使用できます .

科学研究への応用

This compoundは、科学研究において幅広い用途を持っています。それらには次のものがあります。

化学: マトリックスメタロプロテアーゼ-13および関連酵素の活性を研究するための化学プローブとして使用されます.

生物学: 軟骨の分解とコラーゲンの分解を含む研究に使用されます.

医学: 骨関節炎など、コラーゲンの過剰な分解を伴う疾患における潜在的な治療用途について調査されています。

工業: 特定の特性を持つ新しい材料と化合物の開発に使用されます。

化学反応の分析

Types of Reactions

T-26c undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: Substitution reactions are used to introduce or replace functional groups on the thienopyrimidine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

類似化合物との比較

Similar Compounds

- Lucideric acid A

- T-5224

- JG26

- PD-166793

- Licoricidin

- MMP2-IN-3

- Aderamastat

- Chondroitin sulfate

Uniqueness

T-26c stands out due to its exceptionally high potency and selectivity for matrix metalloproteinase-13. Its IC50 value of 6.75 pM is significantly lower than that of many other MMP-13 inhibitors, making it a valuable tool for research and potential therapeutic applications.

特性

IUPAC Name |

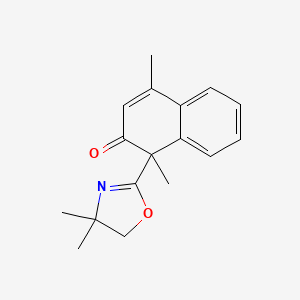

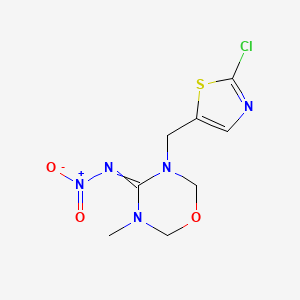

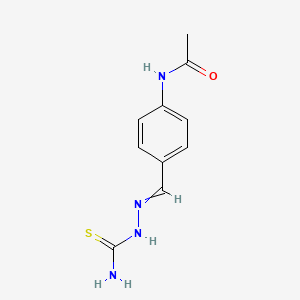

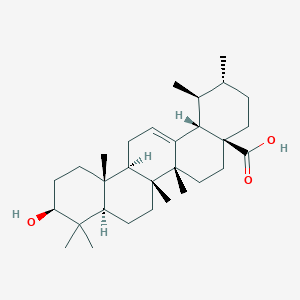

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQRIIUMNLMHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。